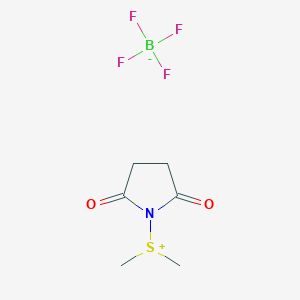
(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrrolidine-2,5-dione moiety and a dimethylsulfanium group, combined with a tetrafluoroborate anion. This compound has garnered interest due to its potential use in medicinal chemistry, particularly in the development of anticonvulsant drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate typically involves the reaction of pyrrolidine-2,5-dione with dimethyl sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tetrafluoroborate anion is introduced through the addition of tetrafluoroboric acid or its salts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a sulfide, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
Wissenschaftliche Forschungsanwendungen
(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate has several scientific research applications:
Biology: Investigated for its potential as an anticonvulsant agent, showing activity in animal seizure models.
Medicine: Potential use in the development of new therapeutic agents for neurological disorders.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate involves its interaction with molecular targets such as calcium channels. It has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant properties . The compound’s ability to modulate ion channels and neurotransmitter release is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
(2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides: These compounds also contain the pyrrolidine-2,5-dione moiety and have shown anticonvulsant activity.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another compound with a similar structure, known for its broad-spectrum anticonvulsant properties.
Uniqueness: (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate is unique due to the presence of the dimethylsulfanium group, which imparts distinct chemical and biological properties. Its ability to inhibit calcium channels and its potential use in anticonvulsant therapy set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
54884-50-3 |
|---|---|
Molekularformel |
C6H10BF4NO2S |
Molekulargewicht |
247.02 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl)-dimethylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C6H10NO2S.BF4/c1-10(2)7-5(8)3-4-6(7)9;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
YOOBTKIVSIZFRY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C[S+](C)N1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


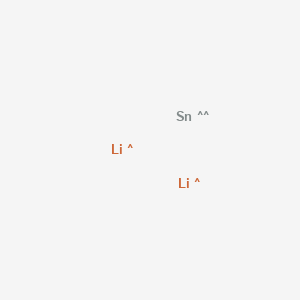
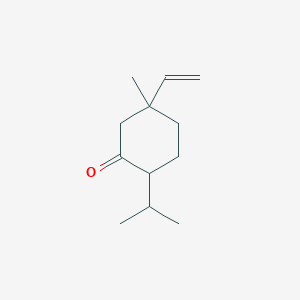

![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)

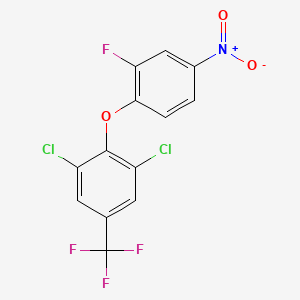
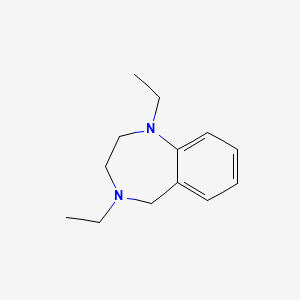
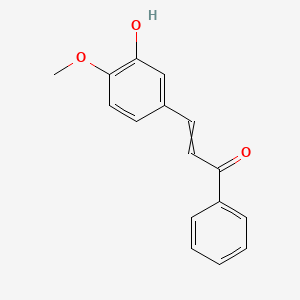
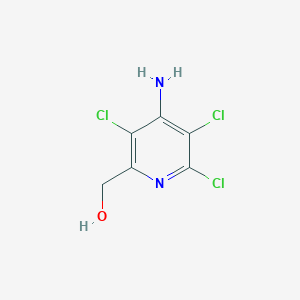


![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
